molecular formula C11H12N6O3 B12911922 Adenosine, 3'-cyano-3'-deoxy- CAS No. 121123-91-9

Adenosine, 3'-cyano-3'-deoxy-

Cat. No.: B12911922
CAS No.: 121123-91-9
M. Wt: 276.25 g/mol
InChI Key: PGZCHDSYRDIAPC-HUKYDQBMSA-N
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Description

Adenosine, 3’-cyano-3’-deoxy- is a nucleoside analog, which means it is a modified version of a nucleoside, a fundamental building block of nucleic acids like DNA and RNA. This compound is characterized by the presence of a cyano group (-CN) at the 3’ position of the ribose sugar, replacing the hydroxyl group (-OH) typically found in natural adenosine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 3’-cyano-3’-deoxy- typically involves the activation of the 3’-hydroxyl group of adenosine, followed by nucleophilic substitution with a cyanide source. One common method includes the use of a protecting group strategy to selectively activate the 3’-position, followed by treatment with a cyanide reagent such as trimethylsilyl cyanide (TMSCN) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Adenosine, 3’-cyano-3’-deoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adenosine, 3’-cyano-3’-deoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Adenosine, 3’-cyano-3’-deoxy- involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also inhibit enzymes involved in nucleic acid synthesis, further contributing to its biological effects .

Comparison with Similar Compounds

    Cordycepin (3’-deoxyadenosine): Similar structure but lacks the cyano group at the 3’ position.

    2’-Deoxyadenosine: Another nucleoside analog with a deoxy modification at the 2’ position.

Uniqueness: Adenosine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

121123-91-9

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H12N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,2H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1

InChI Key

PGZCHDSYRDIAPC-HUKYDQBMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)C#N)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)C#N)O)N

Origin of Product

United States

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